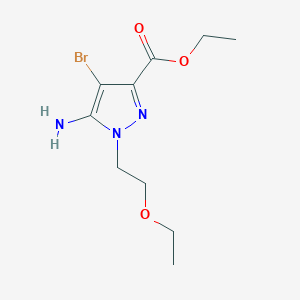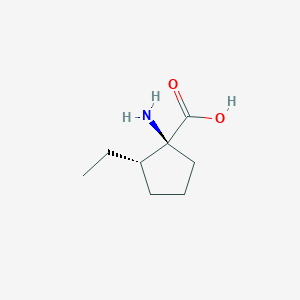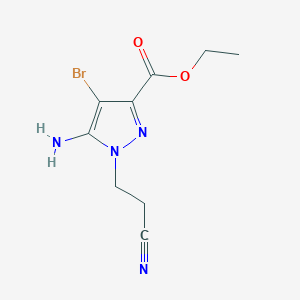
5'-o-(2-Amino-2-deoxy-d-glucopyranosyl)-cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is a nucleoside analog, which means it is a modified version of a nucleoside Nucleosides are the building blocks of nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine typically involves the glycosylation of cytidine with 2-amino-2-deoxy-D-glucose. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the glucose moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the glucose moiety, while substitution reactions can introduce new functional groups into the cytidine base.
科学的研究の応用
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用機序
The mechanism of action of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-thymidine: Another nucleoside analog with similar applications in antiviral research.
3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine: A modified nucleoside used in RNA research.
Uniqueness
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C15H24N4O9 |
|---|---|
分子量 |
404.37 g/mol |
IUPAC名 |
4-amino-1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H24N4O9/c16-7-1-2-19(15(25)18-7)13-12(24)10(22)6(27-13)4-26-14-8(17)11(23)9(21)5(3-20)28-14/h1-2,5-6,8-14,20-24H,3-4,17H2,(H2,16,18,25) |
InChIキー |
JYKLRFJMFOYTEF-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)

![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)


![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)
